molecular formula C14H17BF2O2 B8058857 2-[2-(2,6-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(2,6-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8058857
M. Wt: 266.09 g/mol
InChI Key: DINVFVZFISLFER-UHFFFAOYSA-N
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Description

2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring and a difluorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives of the original compound .

Scientific Research Applications

2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-(2,6-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic or chemical outcome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(2,6-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, such as the presence of both a dioxaborolane ring and a difluorophenyl group

Properties

IUPAC Name

2-[2-(2,6-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)9-8-10-11(16)6-5-7-12(10)17/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINVFVZFISLFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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